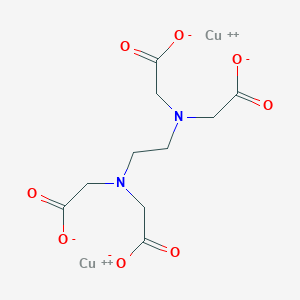
Ethylenediaminetetraacetic acid copper salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediaminetetraacetic acid copper salt is a coordination compound formed by the chelation of copper ions with ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, including analytical chemistry, medicine, and environmental science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid copper salt can be synthesized by reacting ethylenediaminetetraacetic acid with a copper salt, such as copper sulfate or copper chloride, in an aqueous solution. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the gradual addition of the copper salt solution under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of the ethylenediaminetetraacetic acid copper complex.
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure optimal yield and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenediaminetetraacetic acid copper salt primarily undergoes complexation reactions, where it forms stable complexes with various metal ions. It can also participate in redox reactions, where the copper ion can be reduced or oxidized depending on the reaction conditions.
Common Reagents and Conditions
Complexation Reactions: this compound reacts with metal ions such as calcium, magnesium, and iron in aqueous solutions. The reaction conditions typically involve neutral to slightly alkaline pH.
Redox Reactions: In the presence of reducing agents like ascorbic acid, the copper ion in this compound can be reduced from Cu(II) to Cu(I). Conversely, oxidizing agents can oxidize Cu(I) back to Cu(II).
Major Products Formed
Complexation Reactions: The major products are stable metal-ethylenediaminetetraacetic acid complexes.
Redox Reactions: The products depend on the specific redox reaction but may include reduced or oxidized forms of copper and other metal ions.
Wissenschaftliche Forschungsanwendungen
Ethylenediaminetetraacetic acid copper salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in analytical chemistry and to prevent metal ion interference in various chemical reactions.
Biology: Employed in studies involving metal ion transport and homeostasis in biological systems.
Medicine: Investigated for its potential use in chelation therapy to remove excess copper from the body in conditions like Wilson’s disease.
Industry: Utilized in industrial processes to control metal ion concentrations, such as in water treatment and textile manufacturing.
Wirkmechanismus
The primary mechanism of action of ethylenediaminetetraacetic acid copper salt involves the chelation of metal ions. Ethylenediaminetetraacetic acid has multiple binding sites that can coordinate with metal ions, forming stable ring-like structures known as chelates. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, this can help regulate metal ion concentrations and mitigate toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriaminepentaacetic acid: Another chelating agent with similar properties but with an additional amine group, providing more binding sites.
Nitrilotriacetic acid: A simpler chelating agent with fewer binding sites compared to ethylenediaminetetraacetic acid.
Iminodisuccinic acid: A biodegradable chelating agent used as an alternative to ethylenediaminetetraacetic acid in some applications.
Uniqueness
Ethylenediaminetetraacetic acid copper salt is unique due to its high stability and strong binding affinity for metal ions. This makes it particularly effective in applications requiring precise control of metal ion concentrations. Its versatility and effectiveness in forming stable complexes with a wide range of metal ions set it apart from other chelating agents.
Eigenschaften
CAS-Nummer |
12276-01-6 |
|---|---|
Molekularformel |
C10H12CuN2O8.2H C10H14CuN2O8 |
Molekulargewicht |
353.77 g/mol |
IUPAC-Name |
copper;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
InChI-Schlüssel |
BDXBEDXBWNPQNP-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2].[Cu+2] |
Kanonische SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Cu+2] |
Synonyme |
Cuprate(2-), N,N-1,2-ethanediylbisN-(carboxy-.kappa.O)methylglycinato-.kappa.N,.kappa.O(4-)-, (OC-6-21)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















